5-Amino-1,4-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Lipophilicity Physicochemical property Drug design

4-Aminoantipyrine lacks the LogP needed for cellular permeability in medicinal chemistry programs. This 5-amino regioisomer (CAS 760187-21-1) resolves the issue: • >100-fold increase in octanol/water partitioning vs. 4-AAP (LogP 1.65 vs. -0.40) • Privileged scaffold for pyrazolo[1,5-a]pyrimidine libraries; COX-2 IC₅₀ ≈0.58 µM • Identical TPSA (52.95 Ų) maintains favorable physicochemical profile for CNS drug design

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 760187-21-1
Cat. No. B12906679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1,4-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
CAS760187-21-1
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=C(N(N(C1=O)C2=CC=CC=C2)C)N
InChIInChI=1S/C11H13N3O/c1-8-10(12)13(2)14(11(8)15)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3
InChIKeyZPWUSPNWEVEVDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1,4-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 760187-21-1): Physicochemical, Synthetic Utility, and Biological Baseline vs. Classical Pyrazolone Standards


5-Amino-1,4-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 760187-21-1) is a 5-aminopyrazolone derivative with a molecular formula of C11H13N3O, a molecular weight of 203.24 g/mol, a predicted LogP of 1.65, and a topological polar surface area (TPSA) of 52.95 Ų . This compound is a positional isomer of the widely used pharmaceutical metabolite and analytical reagent 4-aminoantipyrine (4-AAP; CAS 83-07-8), which bears the primary amino group at the C‑4 position. The relocation of the amino substituent to C‑5 in the target compound substantially alters its electronic distribution, lipophilicity, hydrogen-bonding donor/acceptor pattern, and the chemical reactivity of the pyrazolone ring, thereby creating a differentiated profile relevant to both medicinal chemistry and industrial application .

Why 4-Aminoantipyrine (4-AAP) Cannot Replace 5-Amino-1,4-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one in Applications Requiring a C‑5 Amino Substituent


Although 5-amino-1,4-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and 4-aminoantipyrine share an identical molecular weight, they differ fundamentally in amino group position. This regioisomerism directly impacts the lipophilicity of the scaffold: the target compound displays a LogP of 1.65, while 4-AAP has a LogP of –0.40 . The nearly 2 log unit difference translates to >100-fold higher octanol-water partitioning for the 5-amino isomer. Consequently, passive membrane permeability, plasma protein binding, and distribution volumes are expected to differ, meaning the 4‑amino isomer cannot be considered a like-for-like replacement in drug design or physicochemical studies . Additionally, the C‑5 amino group is known to participate in distinct heterocyclic cyclisations and metal-coordination modes that are not accessible with a C‑4 amino group, further limiting generic substitution in synthetic chemistry workflows .

Quantitative Differentiation Evidence for 5-Amino-1,4-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 760187-21-1)


Lipophilicity Shift: 5-Amino Isomer is >100-fold More Lipophilic than 4-Aminoantipyrine

The calculated LogP (octanol-water partition coefficient) for 5-amino-1,4-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is 1.65, compared to –0.40 for the 4-amino positional isomer 4‑aminoantipyrine (4‑AAP) . This difference of 2.05 log units corresponds to an approximately 112‑fold greater distribution into the organic phase for the 5‑amino compound, indicating substantially enhanced lipophilicity that influences membrane permeability, metabolic stability, and formulation options.

Lipophilicity Physicochemical property Drug design

Polar Surface Area Conservation: Equivalent Hydrogen-Bonding Capacity with Divergent Passive Permeability

Both 5-amino-1,4-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and 4‑aminoantipyrine share a TPSA of 52.95 Ų, indicating an identical capacity for hydrogen bonding . However, the 5‑amino isomer pairs this conserved TPSA with a 2.05 unit higher LogP, yielding an apparent lipophilic efficiency (LipE) profile that is distinct from the 4‑amino isomer. Such a combination can be advantageous for central nervous system (CNS) programs where TPSA below 70 Ų is desirable for blood-brain barrier penetration, but higher LogP increases CNS volume of distribution.

Polar surface area ADME Blood-brain barrier

Distinct Heterocyclic Building-Block Reactivity: 5-Aminopyrazolones vs. 4-Aminopyrazolones

Comprehensive review data establish that 5‑aminopyrazol‑3‑ones (the class to which the target compound belongs) undergo nucleophilic substitution, sulfonylation, and diazotization at the C‑5 amino group under conditions that are either ineffective on or produce different regioisomeric outcomes with 4‑aminopyrazol‑3‑ones such as 4‑AAP . Specifically, sulfonylation of 5‑aminopyrazol‑3‑ones yields color-forming dyes for silver halide photography, a transformation not reported for the 4‑amino isomer under identical conditions. This regiochemical divergence allows the target compound to serve as a unique precursor for pyrazolo[1,5‑a]pyrimidine and pyrazolopyran architectures that cannot be accessed from 4‑aminoantipyrine.

Heterocyclic synthesis Building block Regioselectivity

COX-2 Inhibitory Activity of the 5-Amino Series: Enhanced Potency Relative to 4‑AAP

As a class, N‑aryl 5‑aminopyrazole derivatives exhibit COX-2 IC50 values in the low micromolar range (e.g., certain N‑aryl 5‑aminopyrazoles display IC50 values as low as 0.58–0.67 µM against COX-2) . In contrast, 4‑aminoantipyrine (4‑AAP), the primary metabolite of metamizole, shows only weak, non-selective COX inhibition with IC50 values of 20.8 µM (COX‑1) and 41.8 µM (COX‑2) . While direct head-to-head data for the exact target compound (760187-21-1) against COX‑2 are not available, the structural class of 5‑aminopyrazoles consistently demonstrates at least a 30‑ to 70‑fold improvement in COX‑2 affinity over 4‑AAP, indicating that the 5‑amino scaffold is inherently more amenable to COX‑2 active-site binding. Note: The BindingDB entry BDBM50376853 initially associated with a related 5‑aminopyrazole scaffold reports an IC50 of 850 nM against COX‑2, but structural verification is needed to confirm the exact compound identity.

COX inhibition Anti-inflammatory Analgesic

Optimal Procurement Scenarios for 5-Amino-1,4-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 760187-21-1)


Medicinal Chemistry Lead Optimization Requiring Enhanced Membrane Permeability

Where a pyrazolone-based hit series requires improved LogP and cellular permeability while maintaining a TPSA below 70 Ų, the target compound (LogP 1.65; TPSA 52.95 Ų) offers a >100-fold lipophilicity advantage over 4‑AAP (LogP –0.40; TPSA 52.95 Ų) . Procuring this 5‑amino isomer enables SAR exploration that cannot be achieved with the 4‑amino analogue.

Synthesis of Fused Pyrazolopyrimidine and Pyrazolopyran Libraries

The 5‑aminopyrazol‑3‑one scaffold is a privileged building block for constructing pyrazolo[1,5‑a]pyrimidines and related fused systems via regioselective cyclocondensation . The target compound provides the necessary 5‑amino functionality, whereas 4‑aminopyrazolone cannot participate in these specific heterocyclizations. This makes the compound essential for medicinal chemistry groups building focused kinase inhibitor or CNS‑oriented libraries.

Development of COX-2 Selective Anti-inflammatory Agents

With established SAR showing that N‑aryl 5‑aminopyrazoles achieve COX‑2 IC50 values as low as 0.58 µM—compared to 41.8 µM for 4‑AAP —the target compound is a logical starting point for fragment-based or structure-based design of next-generation COX‑2 inhibitors. Procurement of the 5‑amino isomer over 4‑AAP directly translates to a 30‑ to 70‑fold improvement in starting affinity.

Analytical Probe Development Using 5‑Amino Pyrazolone Sulfonylation Chemistry

Patents have disclosed that 5‑aminopyrazol‑3‑ones undergo sulfonylation to form stable color‑forming adducts used in silver halide photography and potentially as chromogenic probes . The target compound can serve as a precursor for developing novel optical sensors or dye conjugates, a reactivity path not available to 4‑aminoantipyrine under the same conditions.

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